Natrium-Paraperiodat

Übersicht

Beschreibung

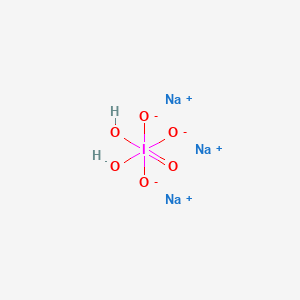

Sodium paraperiodate is an inorganic compound with the chemical formula Na₃H₂IO₆. It is a sodium salt of periodic acid and is known for its strong oxidizing properties. This compound is commonly used in various chemical reactions and industrial applications due to its ability to selectively oxidize organic substrates.

Wissenschaftliche Forschungsanwendungen

Sodium paraperiodate has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Sodium paraperiodate, an inorganic salt, primarily targets vicinal diols , which are molecules containing two hydroxyl groups on adjacent carbon atoms . These diols are often found in saccharides, making them a key target for sodium paraperiodate .

Mode of Action

Sodium paraperiodate acts as a strong oxidizing agent . It interacts with its targets (vicinal diols) by breaking the carbon-carbon bond between the two hydroxyl groups . This oxidative cleavage results in the formation of two aldehyde or ketone groups .

Biochemical Pathways

The action of sodium paraperiodate affects the biochemical pathways involving saccharides. By cleaving the carbon-carbon bonds in vicinal diols, it can open saccharide rings, leading to the formation of linear structures with terminal aldehyde groups . This transformation can significantly alter the biochemical properties and reactivities of the saccharides, affecting their interactions with other molecules and their roles in various biochemical pathways.

Pharmacokinetics

Its solubility in water suggests that it can be readily absorbed and distributed in aqueous biological environments. Its metabolic fate would largely depend on the biochemical reactions it undergoes, particularly its oxidation of vicinal diols.

Result of Action

The primary molecular effect of sodium paraperiodate’s action is the transformation of vicinal diols into aldehyde or ketone groups . This can lead to significant changes in the molecular structure and properties of the affected compounds. At the cellular level, these changes can affect various processes, such as cell signaling and energy metabolism, depending on the specific roles of the transformed molecules.

Action Environment

The action of sodium paraperiodate can be influenced by various environmental factors. For instance, its oxidative activity can be affected by the presence of other oxidizing or reducing agents. Moreover, its stability and efficacy can be influenced by factors such as pH and temperature

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium paraperiodate can be synthesized through the oxidation of iodates or iodides. One common method involves the oxidation of sodium iodate (NaIO₃) with chlorine gas in the presence of sodium hydroxide (NaOH). Another method includes the oxidation of sodium iodide (NaI) with bromine in an alkaline medium .

Industrial Production Methods: In industrial settings, sodium paraperiodate is produced using electrochemical methods. This involves the electrochemical oxidation of iodate ions in an aqueous solution, which is a more environmentally friendly and cost-effective approach compared to traditional chemical oxidation methods .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium paraperiodate primarily undergoes oxidation reactions. It is known for its ability to cleave vicinal diols, converting them into aldehydes or ketones. This reaction is often referred to as the Malaprade reaction .

Common Reagents and Conditions:

Oxidation of Vicinal Diols: Sodium paraperiodate is used in aqueous solutions to oxidize vicinal diols, resulting in the formation of aldehydes or ketones.

Oxidation of Sulfides: It can selectively oxidize sulfides to sulfoxides under mild conditions.

Major Products:

Aldehydes and Ketones: Formed from the oxidation of vicinal diols.

Sulfoxides: Produced from the oxidation of sulfides.

Vergleich Mit ähnlichen Verbindungen

Sodium Metaperiodate (NaIO₄): Another form of sodium periodate with similar oxidizing properties but different structural characteristics.

Sodium Orthoperiodate (Na₅IO₆): A less common form of periodate with distinct chemical properties.

Uniqueness: Sodium paraperiodate is unique due to its specific reactivity towards vicinal diols and its ability to form stable periodate esters. This makes it particularly useful in selective oxidation reactions and biochemical applications .

Biologische Aktivität

Sodium paraperiodate (Na₃H₂IO₆) is an inorganic compound that has garnered attention for its biological activity, particularly in biochemical applications. This article explores its biological effects, mechanisms of action, and relevant research findings.

Sodium paraperiodate is a strong oxidizing agent, primarily used in organic synthesis and analytical chemistry. Its reactivity stems from the periodate ion (IO₄⁻), which can oxidize various biomolecules, including carbohydrates and nucleic acids. The oxidation process typically involves the cleavage of carbon-carbon bonds and the formation of aldehydes or ketones.

Oxidative Mechanism

- Oxidation of Carbohydrates : Sodium paraperiodate can oxidize vicinal diols in sugars to dialdehydes. This reaction is crucial in the modification of polysaccharides for various applications, including drug delivery systems.

- Nucleic Acid Modification : It can cleave the sugar-phosphate backbone of nucleic acids, making it a useful tool in molecular biology for DNA manipulation.

Biological Activity and Toxicity

The biological activity of sodium paraperiodate has been investigated through various studies, particularly focusing on its toxicity and metabolic pathways.

Toxicological Studies

- Acute Toxicity : A study reported that sodium paraperiodate has a median lethal dose (LD50) ranging from 318 mg/kg body weight (bw) for females to 741 mg/kg bw for males in rodent models. Clinical signs observed included lethargy, rough coat, labored breathing, and gastrointestinal distress .

- Metabolism : Sodium paraperiodate is metabolized to iodates and iodides in the body. Iodides are significantly absorbed by the thyroid gland for hormone synthesis, indicating potential endocrine effects .

Case Studies

Several case studies highlight the practical applications and biological implications of sodium paraperiodate:

- Case Study 1: Oxidation of Cellulose : In a study examining the oxidation of cellulose fibers using sodium paraperiodate, researchers found that it effectively converted cellulose into dialdehyde cellulose, enhancing its reactivity for further chemical modifications .

- Case Study 2: Bioconjugation Techniques : Sodium paraperiodate has been employed in bioconjugation strategies where it selectively oxidizes glycoproteins to facilitate the attachment of labels or drugs, demonstrating its utility in therapeutic applications .

Research Findings

Recent research has provided insights into the potential uses and safety profile of sodium paraperiodate:

- Hydrolysis Studies : Hydrolysis studies indicated that sodium paraperiodate degrades rapidly in simulated gastric fluids, with half-lives less than one hour at physiological temperatures. This rapid degradation suggests limited systemic exposure when ingested .

- Thyroid Effects : Although some studies indicated changes in thyroid hormone levels at high doses, no significant histopathological effects were observed on thyroid tissues at lower doses .

Comparative Biological Activity Table

| Parameter | Sodium Paraperiodate | Sodium Metaperiodate |

|---|---|---|

| Chemical Formula | Na₃H₂IO₆ | NaIO₄ |

| LD50 (mg/kg bw) | 318 (female), 741 (male) | 685 (male), 732 (female) |

| Primary Use | Oxidizing agent | Oxidizing agent |

| Metabolic Products | Iodates, Iodides | Iodates |

| Effects on Thyroid Hormones | Minimal at low doses | Altered at high doses |

Eigenschaften

IUPAC Name |

trisodium;dihydroxy-trioxido-oxo-λ7-iodane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H5IO6.3Na/c2-1(3,4,5,6)7;;;/h(H5,2,3,4,5,6,7);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYMXPNUZLZKOA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OI(=O)(O)([O-])([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2INa3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930461 | |

| Record name | Trisodium [dihydroxy(oxo)-lambda~7~-iodanetriyl]tris(oxidanide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Sodium paraperiodate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9561 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13940-38-0 | |

| Record name | Periodic acid (H5IO6), sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium [dihydroxy(oxo)-lambda~7~-iodanetriyl]tris(oxidanide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium dihydrogenorthoperiodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is Sodium paraperiodate primarily used for in chemical synthesis?

A1: Sodium paraperiodate (Na3H2IO6) is widely recognized as a powerful oxidizing agent in organic chemistry. Its primary use lies in the oxidative cleavage of various functional groups. [, , , ] For instance, it efficiently cleaves alkenes [, ] and epoxides [] to generate their corresponding aldehydes. This characteristic makes it a valuable reagent in synthetic transformations.

Q2: Can you elaborate on the mechanism of action of Sodium paraperiodate in alkene cleavage?

A2: While the exact mechanism is still under investigation, it is generally accepted that Sodium paraperiodate forms a cyclic intermediate with the alkene. This intermediate then undergoes a rearrangement, leading to the cleavage of the carbon-carbon double bond and the formation of two aldehyde groups. This process is typically carried out in aqueous solutions, making it a relatively mild and environmentally friendly approach. [, ]

Q3: Are there any advantages of using Sodium paraperiodate over other oxidizing agents?

A3: Yes, Sodium paraperiodate exhibits good selectivity for specific functional groups, minimizing unwanted side reactions. Additionally, its reactions can be carried out in water [, , ], which aligns with green chemistry principles.

Q4: How is Sodium paraperiodate used in the synthesis of dialdehyde starch?

A4: Sodium paraperiodate plays a critical role in the oxidation of starch to produce dialdehyde starch. [] This process involves the selective oxidation of the vicinal hydroxyl groups in starch by Sodium paraperiodate, leading to the formation of aldehyde functionalities. The spent oxidant can then be regenerated using alkaline hypochlorite, allowing for a more sustainable process. []

Q5: What are the key structural features of Sodium paraperiodate?

A5: Sodium paraperiodate (Na3H2IO6) is an ionic compound. The anion, periodate (IO65-), possesses a central iodine atom surrounded by six oxygen atoms in an octahedral geometry. This highly oxidized state of iodine contributes to the compound's strong oxidizing properties.

Q6: Are there any analytical applications for Sodium paraperiodate?

A6: Sodium paraperiodate is utilized in analytical chemistry for the detection of specific compounds. For example, it has been employed in the detection of manganese. []

Q7: What are the safety considerations when handling Sodium paraperiodate?

A7: As a strong oxidizer, Sodium paraperiodate should be handled with caution. It is essential to avoid contact with combustible materials and to store it properly. It's recommended to consult the material safety data sheet (MSDS) before handling this compound.

Q8: Is there potential for recycling Sodium paraperiodate in chemical processes?

A8: Yes, research suggests the possibility of recycling spent Sodium paraperiodate. For instance, in the dialdehyde starch production process, alkaline hypochlorite can regenerate the spent oxidant, highlighting its potential for sustainable use. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.